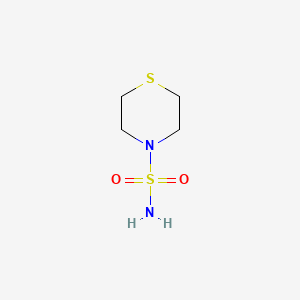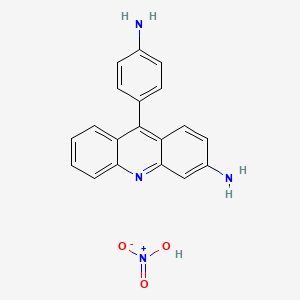
9-(4-Aminophenyl)acridin-3-amine nitrate
概要
説明
9-(4-Aminophenyl)acridin-3-amine nitrate: is a chemical compound with the molecular formula C19H16N4O3. It is a derivative of acridine, a heterocyclic organic compound known for its wide range of applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an acridine core substituted with an aminophenyl group and an amine group, along with a nitrate counterion.
準備方法
Synthetic Routes and Reaction Conditions:
-
N-Phenyl-o-aminobenzoic Acid Route:
Step 1: N-Phenyl-o-aminobenzoic acid is heated with phosphorus pentachloride (PCl5) to form an intermediate.
Step 2: The intermediate is then heated with ammonium carbonate in phenol to yield 9-(4-Aminophenyl)acridin-3-amine.
Step 3: The final compound is obtained by reacting the amine with nitric acid to form the nitrate salt.
-
Acridine and Sodium Amide Route:
Step 1: Acridine is reacted with sodium amide (NaNH2) to introduce the amino group at the 9-position.
Step 2: The resulting 9-aminoacridine is further reacted with 4-nitroaniline under reducing conditions to form 9-(4-Aminophenyl)acridin-3-amine.
Industrial Production Methods:
- Industrial production methods typically involve large-scale synthesis using the above-mentioned routes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions:
-
Oxidation:
- The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of corresponding nitro or quinone derivatives.
-
Reduction:
- Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of reduced amine derivatives.
-
Substitution:
- The compound can undergo nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles such as halides or alkoxides under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4), acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), anhydrous conditions.
Substitution: Halides, alkoxides, polar aprotic solvents, elevated temperatures.
Major Products:
- Oxidation products include nitro or quinone derivatives.
- Reduction products include reduced amine derivatives.
- Substitution products depend on the nucleophile used, resulting in various substituted acridine derivatives.
科学的研究の応用
Chemistry:
- Used as a fluorescent dye in analytical chemistry for detecting and quantifying various analytes.
- Employed in the synthesis of other acridine derivatives with potential applications in material science and photophysics.
Biology:
- Acts as a mutagenic agent for inducing mutations in viruses and bacteria, aiding in genetic studies and research.
- Used as a fluorescent probe for studying DNA and RNA interactions due to its ability to intercalate between nucleic acid bases.
Medicine:
- Investigated for its potential anticancer properties, particularly in targeting DNA and inhibiting topoisomerase enzymes.
- Explored as a potential therapeutic agent for treating bacterial and protozoal infections.
Industry:
- Utilized as a dye in textile and paper industries for its high fluorescence and stability.
- Employed in the development of organic electronic materials and devices.
作用機序
Molecular Targets and Pathways:
- The compound exerts its effects primarily through DNA intercalation, where it inserts itself between the base pairs of DNA, disrupting the normal structure and function of the nucleic acid.
- This intercalation can inhibit the activity of enzymes such as topoisomerases, which are essential for DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells.
- The compound can also generate reactive oxygen species (ROS) upon exposure to light, causing oxidative damage to cellular components and contributing to its antimicrobial and anticancer activities.
類似化合物との比較
-
9-Aminoacridine:
- Similar structure with an amino group at the 9-position.
- Used as a mutagenic agent and fluorescent dye.
- Lacks the aminophenyl substitution and nitrate counterion.
-
Tacrine (9-Amino-1,2,3,4-tetrahydroacridine):
- Used as a drug for treating Alzheimer’s disease.
- Contains a tetrahydroacridine core with an amino group at the 9-position.
- Different pharmacological profile and therapeutic applications.
-
Aza-acridine Derivatives:
- Contain nitrogen atoms in the acridine ring.
- Explored for their anticancer and antimicrobial properties.
- Exhibit different electronic and steric properties compared to 9-(4-Aminophenyl)acridin-3-amine nitrate.
Uniqueness:
- The presence of both aminophenyl and amine groups, along with the nitrate counterion, imparts unique chemical and biological properties to this compound.
- Its ability to intercalate with DNA and generate reactive oxygen species makes it a versatile compound for various scientific research applications.
特性
IUPAC Name |
9-(4-aminophenyl)acridin-3-amine;nitric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3.HNO3/c20-13-7-5-12(6-8-13)19-15-3-1-2-4-17(15)22-18-11-14(21)9-10-16(18)19;2-1(3)4/h1-11H,20-21H2;(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOXAQWDBAHKGBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC(=CC3=N2)N)C4=CC=C(C=C4)N.[N+](=O)(O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40144194 | |
| Record name | 9-(4-Aminophenyl)acridin-3-amine nitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40144194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10181-37-0 | |
| Record name | 3-Acridinamine, 9-(4-aminophenyl)-, nitrate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10181-37-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-(4-Aminophenyl)acridin-3-amine nitrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010181370 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-(4-Aminophenyl)acridin-3-amine nitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40144194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-(4-aminophenyl)acridin-3-amine nitrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.398 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Chloro-3-thiophen-2-YL-[1,2,4]triazolo[4,3-B]pyridazine](/img/structure/B1497981.png)
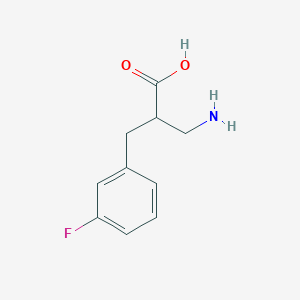

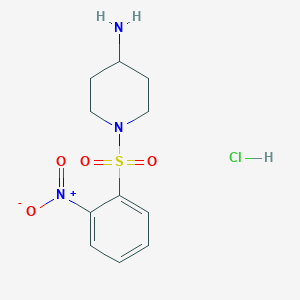

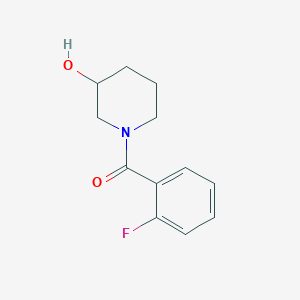
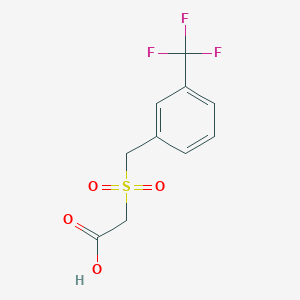
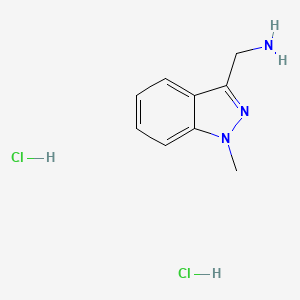
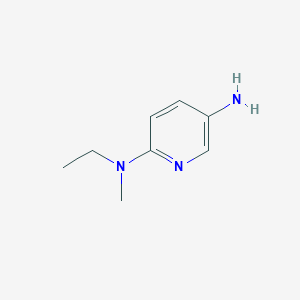
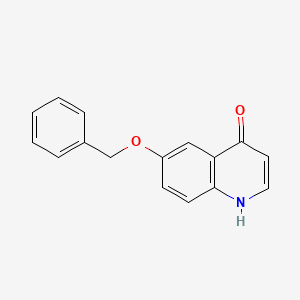
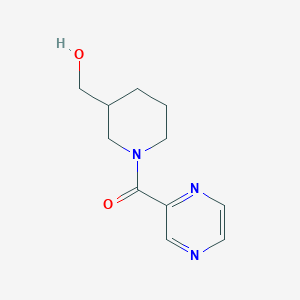
![(3AS,6AS)-5-Ethoxycarbonyl-1H-hexahydropyrrolo[3,4-B]pyrrole](/img/structure/B1498020.png)

